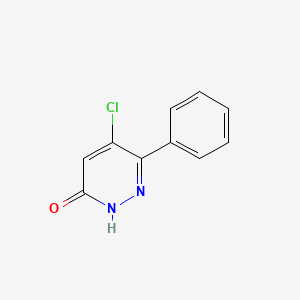
3-溴-6-甲氧基-2-甲基苯甲酸
概述
描述
The compound of interest, 3-Bromo-6-methoxy-2-methylbenzoic acid, is a brominated methoxybenzoic acid derivative with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and synthesis of structurally related compounds, which can be informative for understanding the characteristics of 3-Bromo-6-methoxy-2-methylbenzoic acid.
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves halogenation reactions, as seen in the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination is a key step in the synthesis . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination and subsequent functional group transformations . These methods suggest that the synthesis of 3-Bromo-6-methoxy-2-methylbenzoic acid could also involve a strategic halogenation step, followed by methoxylation and carboxylation.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, as demonstrated in the study of lanthanide complexes with 2-bromo-5-methoxybenzoic acid . These techniques can reveal the coordination environment and bonding patterns, which are crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution, as shown in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles to yield substituted derivatives . This suggests that 3-Bromo-6-methoxy-2-methylbenzoic acid may also participate in similar reactions, potentially leading to a wide range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be studied using spectroscopic methods and computational chemistry. For instance, the FT-IR, FT-Raman, and UV spectra, along with DFT calculations, were used to analyze the properties of 2-amino-5-bromobenzoic acid . These methods can provide valuable information about the vibrational modes, electronic transitions, and thermodynamic properties of the compound, which are essential for predicting its behavior in different environments.
科学研究应用
化学合成和衍生物
- 相关化合物的溴化反应,如3,5-二甲氧基甲苯和3,5-二羟基苯甲酸的溴化反应,表明了合成3-溴-6-甲氧基-2-甲基苯甲酸衍生物的潜在途径。这些衍生物可以在各种有机合成中使用 (Cannon et al., 1971)。
在制药合成中的应用
- 从5-溴-2-甲氧基-6-甲基苯甲酸合成的Metrafenone,一个与之密切相关的化合物,暗示了3-溴-6-甲氧基-2-甲基苯甲酸在制药合成中的潜在用途 (Ji Ya-fei, 2009)。
光动力疗法
- 使用类似溴酚类化合物合成和表征新的锌酞菁衍生物,暗示了3-溴-6-甲氧基-2-甲基苯甲酸在光动力疗法中的潜在应用,特别是在癌症治疗中 (Pişkin et al., 2020)。
抗氧化性能
- 从红藻Rhodomela confervoides中提取的类似3-溴-6-甲氧基-2-甲基苯甲酸的溴酚衍生物显示出强大的抗氧化活性,表明在天然抗氧化剂开发中有潜在应用 (Li et al., 2011)。
环境和生物研究
- 在厌氧环境中类似化合物的转化,如在甲烷生成共生体系中对m-甲酚降解为4-羟基-2-甲基苯甲酸的研究,暗示了潜在的环境应用,例如在废物处理或生物修复过程中 (Roberts et al., 1990)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
3-bromo-6-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXLGCIJEFUSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904722 | |
| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-methylbenzoic acid | |
CAS RN |
220901-25-7 | |
| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220901-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220901257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB2BC5D9TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

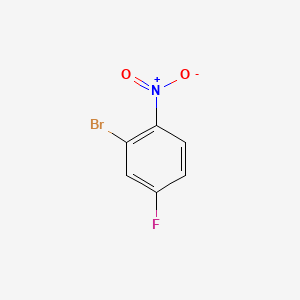
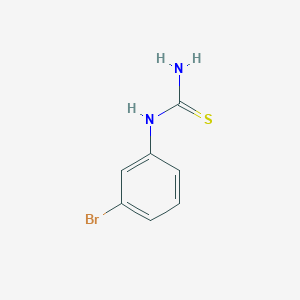
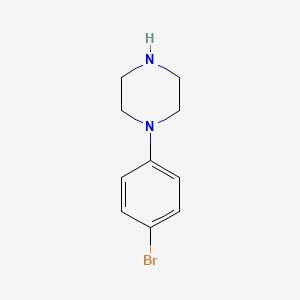
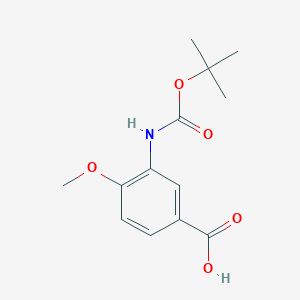

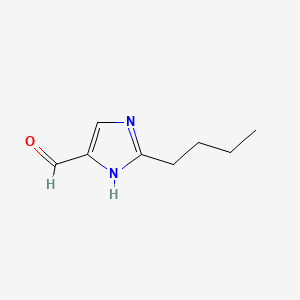

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)
